molecular formula C17H21ClN2O B14676040 1-Naphthalenecarboxamide, 6-chloro-N-(2-(diethylamino)ethyl)- CAS No. 32421-47-9

1-Naphthalenecarboxamide, 6-chloro-N-(2-(diethylamino)ethyl)-

Cat. No.: B14676040
CAS No.: 32421-47-9
M. Wt: 304.8 g/mol
InChI Key: NHBNZCISKRZZMO-UHFFFAOYSA-N
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Description

1-Naphthalenecarboxamide, 6-chloro-N-(2-(diethylamino)ethyl)- is a chemical compound known for its unique structure and properties. It is a derivative of naphthalene, featuring a carboxamide group at the first position and a chloro substituent at the sixth position. The compound also includes a diethylaminoethyl group attached to the nitrogen atom of the carboxamide. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 1-Naphthalenecarboxamide, 6-chloro-N-(2-(diethylamino)ethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-Naphthalenecarboxamide, 6-chloro-N-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., amines, thiols).

Scientific Research Applications

1-Naphthalenecarboxamide, 6-chloro-N-(2-(diethylamino)ethyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthalenecarboxamide, 6-chloro-N-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The diethylaminoethyl group enhances its ability to penetrate cell membranes, facilitating its interaction with intracellular targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

1-Naphthalenecarboxamide, 6-chloro-N-(2-(diethylamino)ethyl)- can be compared with other naphthalene derivatives, such as:

    1-Naphthalenecarboxamide: Lacks the chloro and diethylaminoethyl groups, resulting in different chemical properties.

    6-Chloro-1-naphthalenecarboxamide: Similar but without the diethylaminoethyl group, affecting its biological activity.

    Naphthalene-1-carboxamide, N-(2-(diethylamino)ethyl)-: Similar but without the chloro group, leading to different reactivity.

The unique combination of functional groups in 1-Naphthalenecarboxamide, 6-chloro-N-(2-(diethylamino)ethyl)- imparts distinct properties, making it valuable for specific applications.

Properties

CAS No.

32421-47-9

Molecular Formula

C17H21ClN2O

Molecular Weight

304.8 g/mol

IUPAC Name

6-chloro-N-[2-(diethylamino)ethyl]naphthalene-1-carboxamide

InChI

InChI=1S/C17H21ClN2O/c1-3-20(4-2)11-10-19-17(21)16-7-5-6-13-12-14(18)8-9-15(13)16/h5-9,12H,3-4,10-11H2,1-2H3,(H,19,21)

InChI Key

NHBNZCISKRZZMO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=CC2=C1C=CC(=C2)Cl

Origin of Product

United States

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